2-Hexyl-4,5-dimethyl-1,3-dioxolane

Flavor chemistry Sensory analysis Food science

2-Hexyl-4,5-dimethyl-1,3-dioxolane (CAS 6454-22-4), also referred to as heptanal 2,3-butanediol acetal, is a synthetic 1,3-dioxolane derivative assigned FEMA GRAS number 4048 and JECFA number 1712 for use as a flavoring agent. Physicochemical specifications reported by suppliers include a colorless clear liquid appearance, a density range of 0.876–0.886 g/mL at 25 °C, a refractive index of 1.425–1.430 at 20 °C, and a minimum assay of 96%.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 6454-22-4
Cat. No. B1616141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexyl-4,5-dimethyl-1,3-dioxolane
CAS6454-22-4
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCCCC1OC(C(O1)C)C
InChIInChI=1S/C11H22O2/c1-4-5-6-7-8-11-12-9(2)10(3)13-11/h9-11H,4-8H2,1-3H3
InChIKeyMTNLKAOONWIMIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in non-polar solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexyl-4,5-dimethyl-1,3-dioxolane (CAS 6454-22-4): Baseline Identity for Flavor and Fragrance Procurement


2-Hexyl-4,5-dimethyl-1,3-dioxolane (CAS 6454-22-4), also referred to as heptanal 2,3-butanediol acetal, is a synthetic 1,3-dioxolane derivative assigned FEMA GRAS number 4048 and JECFA number 1712 for use as a flavoring agent [1]. Physicochemical specifications reported by suppliers include a colorless clear liquid appearance, a density range of 0.876–0.886 g/mL at 25 °C, a refractive index of 1.425–1.430 at 20 °C, and a minimum assay of 96% . The compound is described as having a creamy, dairy, fruity, and green sensory profile .

Why Generic Substitution of 2-Hexyl-4,5-dimethyl-1,3-dioxolane Is Not a Straightforward Procurement Decision


Although several 1,3-dioxolane acetals share broad descriptors such as “dairy” or “fruity,” meaningful substitution without empirical verification is unreliable because minor structural modifications produce divergent odor thresholds, off-note profiles, and regulatory statuses. For instance, the lightly substituted 2-ethyl-4-methyl-1,3-dioxolane (2-EMD) elicits a “sickening sweet” note with an odor threshold of 5–10 ng/L [1], radically different from the creamy-dairy profile of 2-hexyl-4,5-dimethyl-1,3-dioxolane. Comparators such as 2-isobutyl-4-methyl-1,3-dioxolane introduce fermented and astringent nuances , while heptanal glyceryl acetal (FEMA 2542) conveys an earthy-mushroom character [2] that cannot replicate the target compound’s dairy-lactonic performance in formulations. These differences in sensory direction, volatility, and hydrophobicity mean that a simple CAS-number swap can alter flavor release kinetics and consumer acceptance, making direct evidence of equivalence essential before any procurement change.

Quantitative Differentiation Evidence for 2-Hexyl-4,5-dimethyl-1,3-dioxolane Relative to Its Closest Flavor-Active Analogs


Sensory Profile Contrast vs. 2-Isobutyl-4-methyl-1,3-dioxolane (FEMA 4286)

Supplier and regulatory sensory descriptions reveal sharply differentiated organoleptic directions. 2-Hexyl-4,5-dimethyl-1,3-dioxolane is consistently reported as “creamy dairy fruity green” , whereas 2-isobutyl-4-methyl-1,3-dioxolane carries “sweet, ethereal, musty and slightly fermented” notes alongside “astringent” character . The absence of fermented/astringent off-notes in the target compound is a critical differentiator for dairy and cream-type flavor formulations where microbiological or overripe connotations are undesirable.

Flavor chemistry Sensory analysis Food science

Regulatory Safety Clearance: JECFA Full Evaluation vs. Non-Evaluated or Later-Listed Analogs

2-Hexyl-4,5-dimethyl-1,3-dioxolane was evaluated by JECFA at its 68th meeting (2007) with a conclusion of “No safety concern at current levels of intake when used as a flavouring agent,” and a full specification monograph was issued [1][2]. This contrasts with many structurally related 1,3-dioxolane flavorings for which JECFA evaluations are absent, incomplete, or conducted later, meaning the target compound possesses a longer and more complete international safety pedigree. For procurement teams operating in multiple regulatory jurisdictions (EU, Codex-aligned countries), this established JECFA status simplifies ingredient registration and reduces dossier burden.

Regulatory science Food safety GRAS assessment

Vapor Pressure and Volatility Comparison for Flavor-Release Control vs. Lighter Dioxolane Analogs

Predicted and experimental vapor pressure data indicate that 2-hexyl-4,5-dimethyl-1,3-dioxolane (vapor pressure ≈ 0.11–0.2 mmHg at 25 °C) is substantially less volatile than unsubstituted 1,3-dioxolane (≈ 70–79 mmHg at 20–25 °C) and 2-hexyl-1,3-dioxolane lacking 4,5-dimethyl groups (≈ 0.7 mmHg at 25 °C) [1]. The lower vapor pressure, conferred jointly by the hexyl chain and the two methyl substituents, translates into longer retention on the food matrix during thermal processing, making the target compound more suitable for baked goods and heated dairy applications where early flash-off of lighter acetals would cause flavor loss.

Flavor delivery Physicochemical properties Volatility

LogP Hydrophobicity Differentiation and Its Impact on Solubility vs. Heptanal Glyceryl Acetal

The computed octanol–water partition coefficient (logP) of 2-hexyl-4,5-dimethyl-1,3-dioxolane is approximately 3.11–3.41 , substantially higher than the logP of heptanal glyceryl acetal (≈ 2.18) [1]. The higher logP of the target compound reflects greater lipophilicity, which predicts superior solubility in fat-based flavor carriers (oils, emulsions, dairy fat) and a slower release profile in aqueous food matrices compared with the more hydrophilic glyceryl acetal. This property is directly relevant for cream liqueur, ice cream, and high-fat baked good formulations where fat-phase retention is desired.

Partition coefficient Flavor formulation Solubility

Minimum Purity Specification: JECFA and EU Flavoring Purity Floor vs. Unspecified-Grade Analogs

Under the EU flavoring substances framework and JECFA specifications, 2-hexyl-4,5-dimethyl-1,3-dioxolane carries a defined minimum purity of 95% for the named substance [1]. Supplier technical datasheets corroborate an assay range of 96–100% . In contrast, many structurally similar 1,3-dioxolane flavorings are supplied as mixtures of isomers or with purity specifications that are either lower or not explicitly tied to a JECFA monograph. For regulated food and beverage manufacturers, the existence of a codified purity floor with supporting monographs provides a verifiable quality benchmark that unlisted or monograph-devoid analogs cannot offer without additional in-house specification development.

Quality specification Food-grade procurement Purity analysis

Target Application Scenarios Where 2-Hexyl-4,5-dimethyl-1,3-dioxolane Offers Measurable Advantages


Cream and Dairy Flavor Formulations Requiring a Clean Sensory Signature without Fermented Off-Notes

2-Hexyl-4,5-dimethyl-1,3-dioxolane delivers a straightforward creamy-dairy character free from the musty, fermented, or astringent nuances reported for branched analogs such as 2-isobutyl-4-methyl-1,3-dioxolane . This profile makes it preferable for sweet cream, butter, and condensed milk flavor bases where sensory purity is paramount. Flavorists can dose the material without risk of introducing the “overripe” or “sickening sweet” notes that characterize lighter dioxolanes such as 2-ethyl-4-methyl-1,3-dioxolane .

High-Fat and Thermally Processed Food Products Where Volatility Control Is Essential

With a vapor pressure approximately two orders of magnitude lower than unsubstituted 1,3-dioxolane and roughly 3.5–6.4× lower than the non-methylated 2-hexyl-1,3-dioxolane, the target compound exhibits markedly reduced headspace loss during baking, extrusion, or retorting . Its higher logP (~3.1–3.4) further favors retention in the lipid phase of high-fat matrices such as butter cookies, cream-filled pastries, and processed cheese, ensuring sustained flavor impact through shelf life. Substituting with a more volatile dioxolane would necessitate higher initial dosing or encapsulation, increasing cost and formulation complexity.

Multinational Food and Beverage Brands Requiring Harmonized Regulatory Acceptance

For global product launches spanning the EU, US, and Codex-aligned markets, 2-hexyl-4,5-dimethyl-1,3-dioxolane presents a lower-regulatory-risk profile than later-evaluated or non-evaluated dioxolane flavorings. Its 2007 JECFA full evaluation with a “No safety concern” conclusion, combined with explicit listing in the EU Union List of flavoring substances (FL No. 06.089) and FEMA GRAS designation , reduces the dossier preparation effort and avoids potential non-tariff trade barriers that can delay market entry when using less-documented alternative acetals. Procurement teams can reference a single established specification monograph (JECFA 1712) across multiple jurisdictions rather than negotiating separate purity criteria for each analog.

Quality-Assurance-Centric Procurement Where a Codified Purity Specification Reduces Incoming QC Burden

The target compound’s minimum 95% purity under JECFA and EU monographs , corroborated by supplier CoA data showing 96–100% assay , gives QA/QC departments an auditable specification that is directly referenced to international food additive standards. In contrast, replacing it with a structurally similar dioxolane that lacks a published JECFA monograph forces manufacturers to develop, validate, and defend proprietary purity specifications—a non-trivial regulatory and analytical burden. For companies certified under ISO 22000, FSSC 22000, or BRCGS, the existence of a Codex-referenced purity monograph simplifies supplier qualification and raw material risk assessment.

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